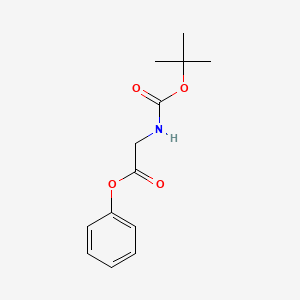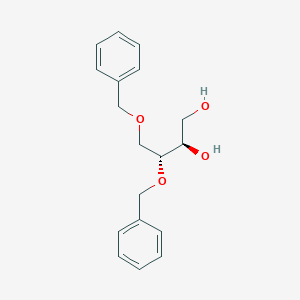
N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
“N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound that contains a boronic acid pinacol ester functional group . This functional group is ideal for Suzuki cross-coupling reactions to extend the size of the structure .
Synthesis Analysis
The synthesis of this compound could involve borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It could also involve hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid pinacol ester functional group attached to a benzene ring . The empirical formula is C15H22BNO3 and the molecular weight is 275.15 .Chemical Reactions Analysis
This compound can participate in Suzuki cross-coupling reactions to extend the size of the structure . It can also undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 275.15 , and it is a solid at room temperature . The compound’s refractive index is 1.396 , and it has a boiling point of 42-43 °C/50 mmHg . The density of the compound is 0.882 g/mL at 25 °C .Scientific Research Applications
Synthesis and Structural Analysis
Boric Acid Ester Intermediates : Compounds containing the tetramethyl-dioxaborolane moiety, similar to the query compound, are synthesized through multi-step reactions, including substitution processes. Their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides insights into their crystallographic and conformational properties. Density Functional Theory (DFT) is applied to predict molecular structures, which are validated against experimental data. These compounds are explored for their molecular electrostatic potential and frontier molecular orbitals, revealing physicochemical properties significant for further applications (Huang et al., 2021).
Microwave-Assisted Synthesis : A related approach involves microwave-assisted synthesis techniques to create heteroaryl-linked benzimidazoles, demonstrating an efficient method for constructing complex molecules that could include or resemble the query compound. This technique emphasizes the utility of the tetramethyl-dioxaborolane moiety in facilitating cross-coupling reactions, potentially leading to diverse chemical entities with varied applications (Rheault et al., 2009).
Pd-catalyzed Borylation : The synthesis of arenes substituted with the tetramethyl-dioxaborolane group is achieved through palladium-catalyzed borylation of aryl bromides. This method showcases the versatility of such compounds in organic synthesis, providing a foundation for the development of novel materials and pharmaceutical agents (Takagi & Yamakawa, 2013).
Molecular Design and Applications
Molecular Probes : Compounds with the tetramethyl-dioxaborolane moiety are investigated for their potential as molecular probes, particularly in detecting reactive oxygen species like hydrogen peroxide. This application is crucial for biological and chemical sensors, demonstrating the functional versatility of the compound (Lampard et al., 2018).
Cytoprotection Against Oxidative Stress : Analogues containing the tetramethyl-dioxaborolane group, such as BSIH, are evaluated for their hydrolytic stability and efficiency in releasing chelators in response to hydrogen peroxide. These compounds offer protective effects against oxidative stress in cellular models, indicating their potential therapeutic applications (Wang & Franz, 2018).
Future Directions
Mechanism of Action
Target of Action
The primary target of N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is currently unknown This compound is structurally similar to other boronic acid derivatives, which are known to interact with various enzymes and receptors in the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds.
Properties
IUPAC Name |
N,N,4-trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO3/c1-11-8-9-12(14(19)18(6)7)10-13(11)17-20-15(2,3)16(4,5)21-17/h8-10H,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUOOYHIYVVBBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70725915 | |
| Record name | N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960308-92-3 | |
| Record name | N,N,4-Trimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70725915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


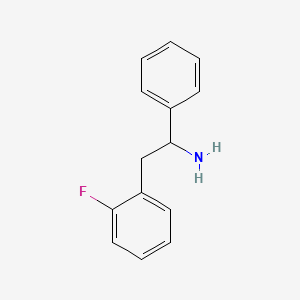
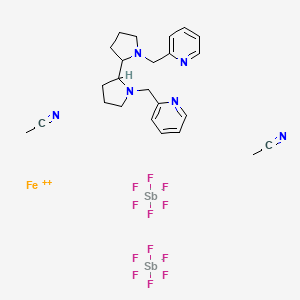
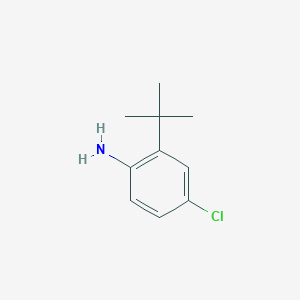
![(2S,4R)-4-[(4-bromophenyl)methyl]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B3175813.png)
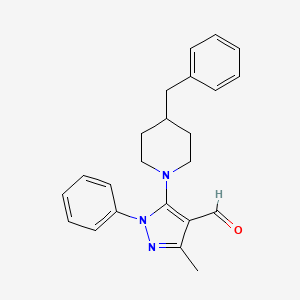
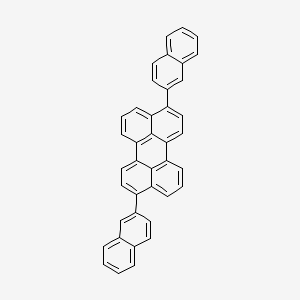
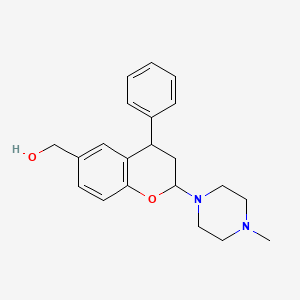
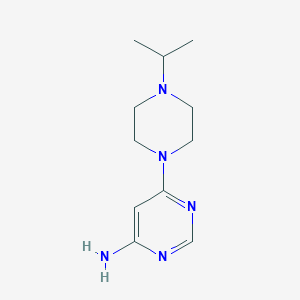
![Tert-butyl 1-oxaspiro[2.5]octan-6-ylcarbamate](/img/structure/B3175840.png)

![[2-(Trifluoromethyl)oxiran-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B3175859.png)

